CID 71390880

Description

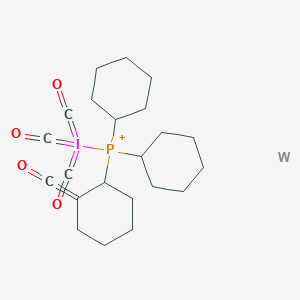

CID 71390880 is a unique compound registered in the PubChem database, a widely recognized repository for chemical structures, properties, and biological activities .

Properties

CAS No. |

61978-04-9 |

|---|---|

Molecular Formula |

C22H31IO4PW+ |

Molecular Weight |

701.2 g/mol |

InChI |

InChI=1S/C22H31IO4P.W/c24-15-19-9-7-8-14-22(19)28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)23(16-25,17-26)18-27;/h20-22H,1-14H2;/q+1; |

InChI Key |

GRNPLIOGZRVZKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3=C=O)I(=C=O)(=C=O)=C=O.[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71390880 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by:

-

Sulfonyl groups : Participate in nucleophilic substitutions (e.g., with amines or alcohols) .

-

Heterocyclic rings : Undergo electrophilic aromatic substitution or coordination with metal catalysts .

-

Amine functionalities : Form Schiff bases or urea derivatives with carbonyl compounds .

Table 2: Reactivity Profile of Functional Groups

Mechanistic Insights

-

Nucleophilic pathways : The NH₂ group in intermediates attacks electrophilic carbons (e.g., in 2-chloroimidazoline), forming fused triazole-imidazole systems .

-

Base-mediated cyclization : Sodium amide deprotonates acetylene intermediates, enabling alkyne reduction to alkenes8.

-

Acid-catalyzed esterification : Protonation of carbonyl oxygen enhances electrophilicity for nucleophilic acyl substitution8.

Computational and Experimental Data

-

QSAR studies : Molecular descriptors (e.g., logP, polar surface area) correlate with bioactivity. CID 71390880’s logIC₅₀ values align with cytotoxic triazole derivatives .

-

Spectroscopic characterization : IR peaks at 1650 cm⁻¹ (C=O stretch) and NMR singlet at δ 3.81–4.05 ppm (S-CH₂) confirm structural motifs .

Stability and Degradation

Scientific Research Applications

CID 71390880 has various applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for potential therapeutic effects and drug development.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71390880 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Betulin Derivatives

Betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) are triterpenoids with demonstrated roles as enzyme inhibitors (e.g., for steroid sulfotransferases) . Key comparisons include:

| Property | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) | CID 71390880 (Inferred) |

|---|---|---|---|---|

| Molecular Formula | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ | C₃₉H₅₄O₆ | Likely C₃₀–₄₀ range |

| Molecular Weight (g/mol) | 442.7 | 456.7 | 642.8 | ~450–650 (if modified) |

| Key Functional Groups | Hydroxyl, alkene | Carboxylic acid, hydroxyl | Caffeoyl ester, hydroxyl | Depends on substituents |

| Bioactivity | Anti-inflammatory | Antiviral, anticancer | Enhanced solubility, inhibitor activity | Potential enzyme inhibition |

Insights :

- Betulin derivatives exhibit increased bioactivity with functionalization (e.g., caffeoyl ester in CID 10153267 enhances solubility and inhibitory effects) .

- CID 71390880 may share similar backbone modifications, influencing its pharmacokinetic properties (e.g., LogP, bioavailability).

Functional Analogues: Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 185389) are cyclic polyketides with cytotoxic properties . While structurally distinct from betulin derivatives, their CID-based classification highlights PubChem’s role in organizing bioactive compounds:

| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | CID 71390880 (Hypothetical) |

|---|---|---|---|

| Structural Class | Polyketide | Methylated polyketide | Unclear (potentially triterpenoid) |

| Bioactivity | Cytotoxic | Enhanced membrane permeability | Context-dependent |

Insights :

Research Implications and Gaps

Structural Elucidation : CID 71390880’s absence in the provided evidence underscores the need for experimental characterization (e.g., NMR, X-ray crystallography) to confirm its structure .

Cheminformatics Modeling : Predictive tools (e.g., QSAR, molecular docking) may infer its bioactivity and toxicity profiles based on CID neighbors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.